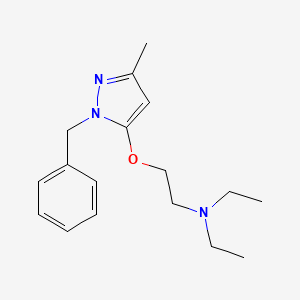
Pyrazole, 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazole, 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group at the first position, a diethylaminoethoxy group at the fifth position, and a methyl group at the third position of the pyrazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. For the synthesis of 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole, a common approach is to start with the appropriate substituted hydrazine and 1,3-diketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Catalysts and solvents are chosen to minimize waste and energy consumption.
化学反应分析
Types of Reactions
1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethylaminoethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial, antiviral, and anti-inflammatory properties. Pyrazole derivatives have shown promise in inhibiting the growth of various pathogens and reducing inflammation.
Medicine
Medicinally, pyrazole derivatives are explored for their potential as therapeutic agents. They are investigated for their efficacy in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
In the industrial sector, pyrazole derivatives are used in the development of agrochemicals, dyes, and polymers. Their stability and reactivity make them valuable in various applications.
作用机制
The mechanism of action of 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The diethylaminoethoxy group enhances its ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
Pyrazofurin: Known for its antiviral properties.
Encorafenib: Used in cancer treatment.
Celecoxib: A well-known anti-inflammatory drug.
Crizotinib: Used in the treatment of certain types of cancer.
Lonazolac: An anti-inflammatory agent.
Uniqueness
1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
5372-17-8 |
|---|---|
分子式 |
C17H25N3O |
分子量 |
287.4 g/mol |
IUPAC 名称 |
2-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C17H25N3O/c1-4-19(5-2)11-12-21-17-13-15(3)18-20(17)14-16-9-7-6-8-10-16/h6-10,13H,4-5,11-12,14H2,1-3H3 |
InChI 键 |
LCNVRKVMQVOJGG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC1=CC(=NN1CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
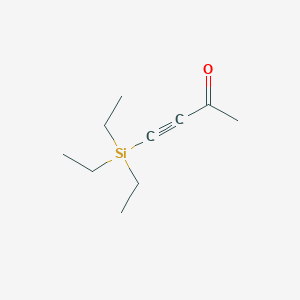
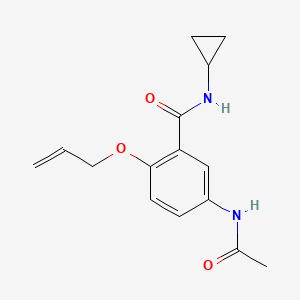
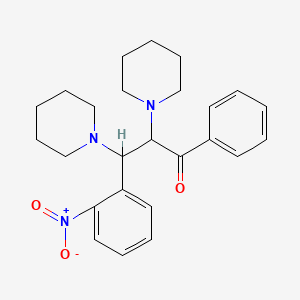
![1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene](/img/structure/B14726430.png)
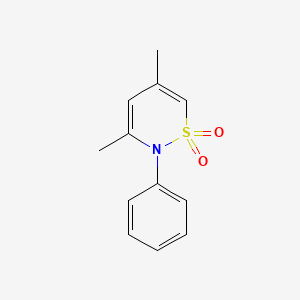
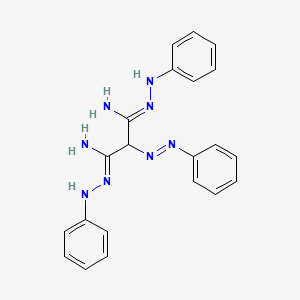
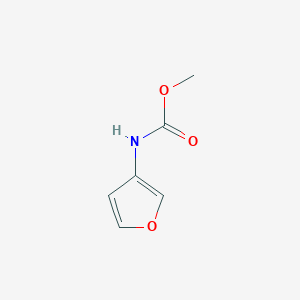


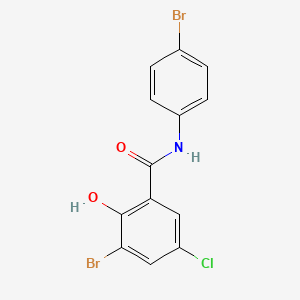

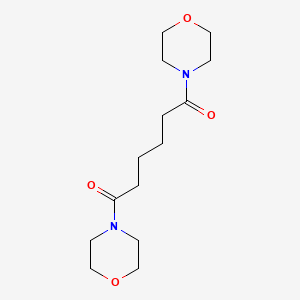
![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)
